Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-chloro-, ethyl ester
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Description
Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-chloro-, ethyl ester is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyrazine core, a carboxylic acid group, an amino group, and a chloro substituent. The ethyl ester functionality further enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-chloro-, ethyl ester typically involves multiple steps. One common method includes the functional thieno-annulation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid and its ethyl ester, followed by hydrolysis of ester groups in the thiophene and/or pyrrole rings . This method ensures the formation of the desired thieno[2,3-b]pyrazine core with the necessary functional groups.
Industrial Production Methods: Industrial production
Properties
IUPAC Name |
ethyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c1-2-15-9(14)7-5(11)6-8(16-7)12-3-4(10)13-6/h3H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVBQTQQLRNYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=NC(=CN=C2S1)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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